

An In-depth Technical Guide to the Pharmacological Profile of p-Hydroxyamphetamine

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Compound of Interest

Compound Name: *4-(2-Aminopropyl)phenol*

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Abstract

p-Hydroxyamphetamine (para-hydroxyamphetamine, 4-hydroxyamphetamine, or norpholedrine) is a primary active metabolite of amphetamine and a sympathomimetic amine. While its clinical use is primarily restricted to ophthalmology as a mydriatic agent, its contribution to the overall pharmacological and toxicological profile of amphetamine makes it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the pharmacological profile of p-hydroxyamphetamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

p-Hydroxyamphetamine is a phenethylamine derivative characterized by a hydroxyl group at the para position of the phenyl ring of the amphetamine molecule. It is endogenously formed in humans through the metabolism of amphetamine by the cytochrome P450 2D6 (CYP2D6) enzyme^{[1][2]}. While possessing central and peripheral sympathomimetic activity, its distinct pharmacological properties differentiate it from its parent compound. This guide aims to consolidate the current understanding of p-hydroxyamphetamine's interactions with key

biological targets, providing a foundational resource for researchers in pharmacology and related fields.

Mechanism of Action

The pharmacological effects of p-hydroxyamphetamine are multifaceted, primarily stemming from its interactions with monoaminergic systems. Its principal mechanisms of action include:

- **Indirect Sympathomimetic Activity:** p-Hydroxyamphetamine is an indirect-acting sympathomimetic amine. Its primary mechanism is the release of norepinephrine from adrenergic nerve terminals, which leads to effects such as mydriasis (pupil dilation)[1][3].
- **Trace Amine-Associated Receptor 1 (TAAR1) Agonism:** p-Hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1)[1]. Activation of TAAR1 can modulate monoaminergic neurotransmission and is implicated in some of the behavioral effects of amphetamine-like compounds[4][5][6].
- **Monoamine Release:** In addition to norepinephrine, p-hydroxyamphetamine has been shown to induce the release of other monoamines, including dopamine and serotonin[7][8][9][10]. This releasing activity contributes to its central nervous system effects.
- **Monoamine Oxidase (MAO) Inhibition:** p-Hydroxyamphetamine acts as an inhibitor of monoamine oxidase A (MAO-A)[1]. This inhibition can lead to decreased metabolism of monoamines in the presynaptic terminal, thereby increasing their availability for release.

Data Presentation: Quantitative Pharmacological Data

Quantitative data on the potency and affinity of p-hydroxyamphetamine at various targets are crucial for a complete understanding of its pharmacological profile. The following tables summarize the available data.

Table 1: Receptor Binding and Transporter Inhibition

Target	Species	Assay Type	Value (Ki/IC50)	Reference
TAAR1	Rat	cAMP Accumulation	EC50: 0.05 μ M	[11]
MAO-A	Rat/Mouse	Enzyme Inhibition	Competitive Inhibitor	[12]

Note: Specific Ki or IC50 values for p-hydroxyamphetamine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not readily available in the cited literature. For comparison, the Ki values for amphetamine are presented in Table 2.

Table 2: Comparative Monoamine Transporter Inhibition of Amphetamine

Target	Species	Value (Ki in μ M)	Reference
hDAT	Human	0.64	[13]
hNET	Human	0.07	[13]
hSERT	Human	38	[13]

Table 3: Pharmacokinetic Parameters

Parameter	Species	Value	Reference
Metabolism	Human	Metabolite of amphetamine via CYP2D6	[1][2]
Further Metabolism	Human	To p- hydroxynorephedrine	[1]
Excretion	Human	Urine (primarily as conjugates)	[2]

Note: Detailed human pharmacokinetic parameters for p-hydroxyamphetamine, such as half-life, Cmax, and volume of distribution, are not well-documented in the available literature.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacological studies. The following are representative protocols for key assays used to characterize compounds like p-hydroxyamphetamine.

Neurotransmitter Reuptake Inhibition Assay (HEK293 Cells)

This protocol describes a method to determine the inhibitory potency of a test compound on monoamine transporters expressed in a heterologous system.

Objective: To measure the IC₅₀ value of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake into HEK293 cells stably expressing the respective transporter (DAT, NET, or SERT).

Materials:

- HEK293 cells stably expressing hDAT, hNET, or hSERT
- Poly-D-lysine coated 96-well plates
- Krebs-HEPES buffer (KHB)
- [³H]dopamine, [³H]norepinephrine, or [³H]serotonin (radioligand)
- Test compound (p-hydroxyamphetamine)
- Selective inhibitors for non-specific uptake determination (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
- Scintillation fluid and counter

Procedure:

- **Cell Plating:** Seed the transporter-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

- Assay Preparation: On the day of the assay, wash the cells once with room temperature KHB.
- Compound Incubation: Add 50 μ L of KHB containing various concentrations of the test compound to the wells. For total uptake, add vehicle. For non-specific uptake, add a high concentration of the respective selective inhibitor.
- Radioligand Addition: Initiate the uptake by adding 50 μ L of KHB containing the radioligand at a concentration near its K_m value.
- Incubation: Incubate the plate at room temperature for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.
- Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold KHB to remove unbound radioligand.
- Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vitro Neurotransmitter Release Assay (Rat Brain Synaptosomes)

This protocol outlines a method to measure the ability of a test compound to induce the release of monoamines from isolated nerve terminals.

Objective: To determine the EC₅₀ value of a test compound for the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Materials:

- Rat brain tissue (e.g., striatum for dopamine release)

- Sucrose homogenization buffer
- Krebs-Ringer buffer
- [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
- Test compound (p-hydroxyamphetamine)
- Perfusion system or superfusion chambers
- Scintillation fluid and counter

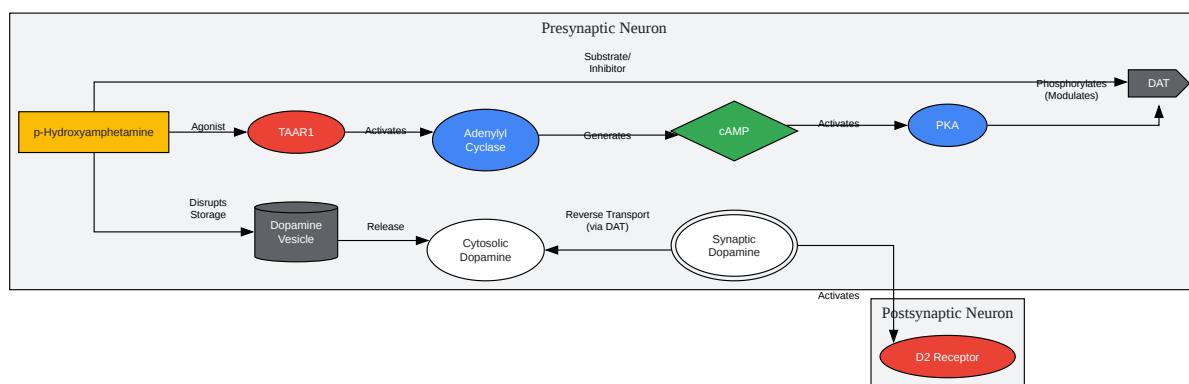
Procedure:

- Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Wash the pellet and resuspend it in Krebs-Ringer buffer[14].
- Radiolabel Loading: Incubate the synaptosomes with the desired radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the nerve terminals.
- Superfusion: Transfer the loaded synaptosomes to superfusion chambers and perfuse with buffer to establish a stable baseline of radiolabel efflux.
- Compound Application: Switch to a buffer containing the test compound at various concentrations and continue to collect the perfusate in fractions.
- Depolarization (Optional): At the end of the experiment, a high potassium buffer can be used to depolarize the synaptosomes and induce vesicular release, serving as a positive control.
- Radioactivity Measurement: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a scintillation counter.
- Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the time of collection. Calculate the net release induced by the test compound by subtracting the baseline efflux. Fit the concentration-response data to a sigmoidal curve to determine the EC₅₀ value.

Mandatory Visualizations

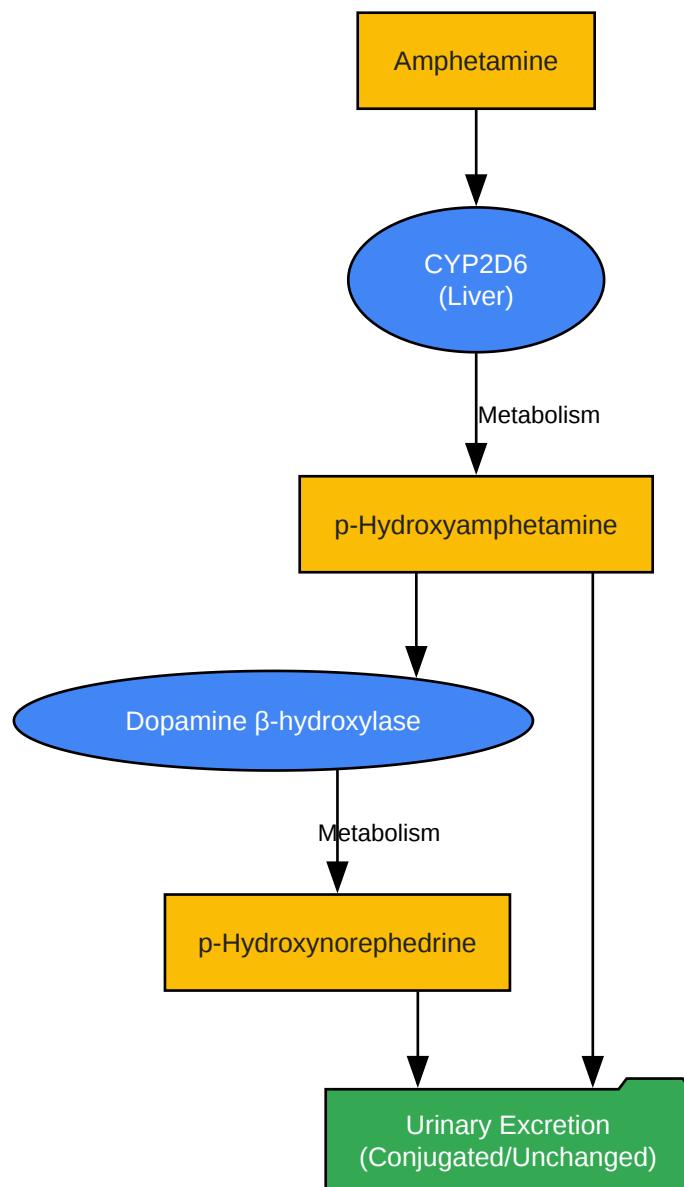
Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by p-hydroxyamphetamine.



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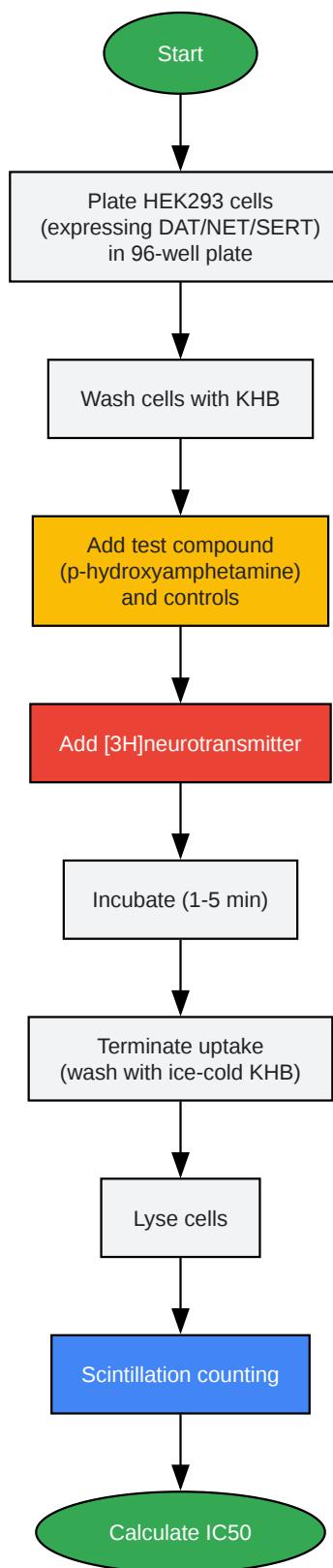
Caption: TAAR1 signaling pathway activated by p-hydroxyamphetamine in a dopaminergic neuron.



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Caption: Metabolic pathway of amphetamine to p-hydroxyamphetamine and its subsequent metabolite.

Experimental Workflows



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Caption: Workflow for the neurotransmitter reuptake inhibition assay.

Discussion and Conclusion

p-Hydroxyamphetamine demonstrates a complex pharmacological profile, acting as an indirect sympathomimetic, a TAAR1 agonist, a monoamine releaser, and a weak MAO-A inhibitor. Its primary effect of releasing norepinephrine underlies its clinical application as a mydriatic. However, its interactions with dopamine and serotonin systems, as well as TAAR1, suggest a broader role in the central nervous system effects observed after amphetamine administration.

A significant gap in the current literature is the lack of comprehensive quantitative data on the affinity of p-hydroxyamphetamine for the monoamine transporters (DAT, NET, and SERT) and its potency as a releaser for each of these neurotransmitters. While comparative data for amphetamine are available, direct measurements for its hydroxylated metabolite are needed for a more precise understanding of its contribution to the overall effects of the parent drug.

Future research should focus on elucidating the specific binding affinities and release potencies of p-hydroxyamphetamine at monoamine transporters. Furthermore, a more detailed characterization of its human pharmacokinetics is warranted. A deeper understanding of the pharmacological profile of p-hydroxyamphetamine will not only clarify its role in the effects of amphetamine but also inform the development of novel therapeutics targeting the monoaminergic systems.

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